molecular formula C19H28N2O3 B8463653 1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine

1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine

Cat. No.: B8463653
M. Wt: 332.4 g/mol
InChI Key: YQOYQZAKJJPTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a nitro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine typically involves multiple steps. One common method includes the reaction of 1,2,2,6,6-pentamethyl-4-piperidone with a nitro-substituted phenyl derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl ring can interact with various proteins and enzymes. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,2,6,6-pentamethylpiperidine: This compound shares a similar piperidine structure but has an amino group instead of a nitro group.

    1,2,2,6,6-Pentamethyl-4-piperidone: This compound is a precursor in the synthesis of 1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine

InChI

InChI=1S/C19H28N2O3/c1-13(2)24-17-10-14(8-9-16(17)21(22)23)15-11-18(3,4)20(7)19(5,6)12-15/h8-11,13H,12H2,1-7H3

InChI Key

YQOYQZAKJJPTAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2=CC(N(C(C2)(C)C)C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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